REACTION_CXSMILES
|
CC(O[C:6](=O)[N:7]([CH2:9][CH2:10][NH:11][C:12]1[N:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1)C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:18][C:15]1[CH:16]=[N:17][C:12]([NH:11][CH2:10][CH2:9][NH:7][CH3:6])=[N:13][CH:14]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
[2-(5-bromo-pyrimidin-2-ylamino)-ethyl]-methyl-carbamic acid dimethyl-ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(N(C)CCNC1=NC=C(C=N1)Br)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at room temperature, under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
then poured onto K2CO3 (excess)/ice
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)NCCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |